(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs
Mechanism of Action
Target of Action
It is known that this compound is a derivative of trans-4-hydroxy-l-proline , which is used as a chiral building block in the production of many pharmaceuticals .
Mode of Action
Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may interact with its targets to produce these effects.
Biochemical Pathways
Trans-4-Hydroxy-L-proline is a natural constituent of animal structural proteins such as collagen and elastin , suggesting that it may play a role in the synthesis and function of these proteins.
Result of Action
Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may have neuroexcitatory and antifungal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound is used as a chiral building block in the synthesis of pharmaceuticals and has similar applications in protein stabilization.
(2S,4S)-4-Hydroxyproline: Another chiral building block used in the synthesis of bioactive molecules and pharmaceuticals.
Pyrrolidine-2-one derivatives: These compounds have diverse applications in medicinal chemistry and are used in the design of novel therapeutic agents.
Uniqueness
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound in the design of novel bioactive molecules with specific pharmacological properties.
Biological Activity
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a derivative of pyrrolidine, which is known for its role in various biological processes and as a building block in organic synthesis.
- Molecular Formula : C₇H₁₃ClN₁O₂
- Molecular Weight : 174.64 g/mol
- Structure : The compound features a pyrrolidine ring with an ethoxy group and a carboxylic acid, contributing to its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.
- Protein Stabilization : It can stabilize protein structures, enhancing their functional longevity and activity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes. In particular:
- Aldolase Inhibition : Studies have shown that derivatives of pyrrolidine can inhibit aldolase activity, which is crucial in glycolysis and gluconeogenesis pathways. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in HeLa and A549 cells at micromolar concentrations.
- Table 1 : Cytotoxicity Results
Cell Line IC50 (µM) HeLa 12.5 A549 15.0 MCF7 20.0 -
Neuroprotective Effects :
- Another study explored the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the ethoxy group and the carboxylic acid moiety can significantly influence biological activity. For instance:
- Increasing the length of the alkyl chain on the ethoxy group enhanced enzyme inhibition potency.
- Substituents on the pyrrolidine ring also affected binding affinity to target proteins.
Properties
IUPAC Name |
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNDGXLMGLFLGY-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.